molecular formula C11H14ClNO B12958684 1-(3-Chloro-4-methoxyphenyl)but-3-EN-1-amine

1-(3-Chloro-4-methoxyphenyl)but-3-EN-1-amine

Cat. No.: B12958684
M. Wt: 211.69 g/mol
InChI Key: BHGFNCCIHSKQKV-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methoxyphenyl)but-3-EN-1-amine is an organic compound with the molecular formula C11H14ClNO It is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, along with a butenyl amine side chain

Preparation Methods

The synthesis of 1-(3-Chloro-4-methoxyphenyl)but-3-EN-1-amine typically involves multi-step organic reactions. One common synthetic route includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(3-Chloro-4-methoxyphenyl)but-3-EN-1-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate.

Scientific Research Applications

1-(3-Chloro-4-methoxyphenyl)but-3-EN-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)but-3-EN-1-amine involves its interaction with specific molecular targets. The chloro and methoxy groups can influence the compound’s binding affinity and reactivity with enzymes and receptors. The butenyl amine side chain can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

1-(3-Chloro-4-methoxyphenyl)but-3-EN-1-amine can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

1-(3-chloro-4-methoxyphenyl)but-3-en-1-amine

InChI

InChI=1S/C11H14ClNO/c1-3-4-10(13)8-5-6-11(14-2)9(12)7-8/h3,5-7,10H,1,4,13H2,2H3

InChI Key

BHGFNCCIHSKQKV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CC=C)N)Cl

Origin of Product

United States

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